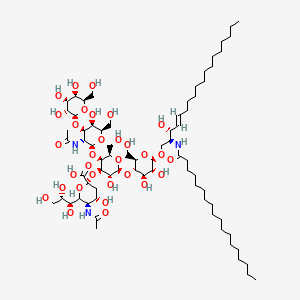

Ganglioside GM1 Sodium Salt (bovine brain)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ganglioside GM1 Sodium Salt (bovine brain) is a monosialoganglioside, a type of glycosphingolipid that contains one sialic acid residue. It is primarily found in the neuronal membranes of the brain and plays a crucial role in various cellular processes, including cell signaling, differentiation, and neuroprotection . This compound is particularly significant due to its ability to bind to cholera toxin B subunit, which stimulates adenylyl cyclase in various cell types .

Méthodes De Préparation

The preparation of Ganglioside GM1 Sodium Salt from bovine brain involves several steps. One efficient method includes the extraction of gangliosides using supercritical CO2 (SCE) followed by conversion and purification using immobilized sialidase and reverse-phase silica gel chromatography . The extraction process typically takes around 4 hours, and the yield of high-purity GM1 is approximately 0.056% of the fresh pig-brain tissue . This method is scalable for industrial production.

Analyse Des Réactions Chimiques

Ganglioside GM1 Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s binding properties.

Reduction: This reaction can alter the ceramide portion of the molecule.

Substitution: Common reagents include sialidase for removing sialic acid residues and various enzymes for modifying the oligosaccharide chain. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oligosaccharide or ceramide portions of the molecule.

Applications De Recherche Scientifique

Ganglioside GM1 Sodium Salt has numerous scientific research applications:

Chemistry: It is used as a model compound for studying glycosphingolipid interactions and membrane dynamics.

Biology: It plays a role in cell signaling, differentiation, and apoptosis.

Industry: It is used in the production of diagnostic tools and as a standard in biochemical assays.

Mécanisme D'action

The mechanism of action of Ganglioside GM1 Sodium Salt involves its interaction with membrane receptors and modulation of cellular processes. It binds to the TrkA receptor, activating it and promoting neuronal differentiation . Additionally, it modulates calcium homeostasis by binding to cholera toxin B subunit, leading to the stimulation of adenylyl cyclase . These interactions are crucial for its neuroprotective and neurotrophic effects.

Comparaison Avec Des Composés Similaires

Ganglioside GM1 Sodium Salt is unique among gangliosides due to its specific structure and binding properties. Similar compounds include:

Ganglioside GD1a: Contains two sialic acid residues and is involved in similar cellular processes but has different binding properties.

Ganglioside GD1b: Also contains two sialic acid residues and is involved in cell signaling and neuroprotection.

Ganglioside GT1b: Contains three sialic acid residues and plays a role in neuronal development and protection.

Ganglioside GQ1b: Contains four sialic acid residues and is involved in synaptic function and neuroprotection.

Ganglioside GM1 Sodium Salt stands out due to its ability to bind specifically to cholera toxin B subunit and its significant role in neuronal differentiation and protection.

Propriétés

Formule moléculaire |

C73H131N3O31 |

|---|---|

Poids moléculaire |

1546.8 g/mol |

Nom IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55-,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |

Clé InChI |

QPJBWNIQKHGLAU-UKSZIXRLSA-N |

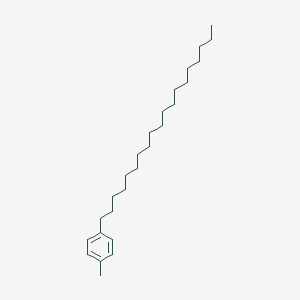

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)

![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)